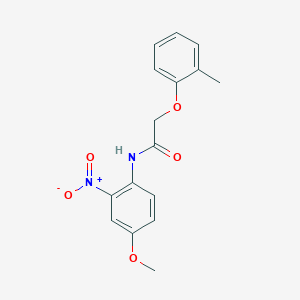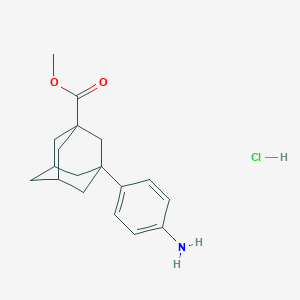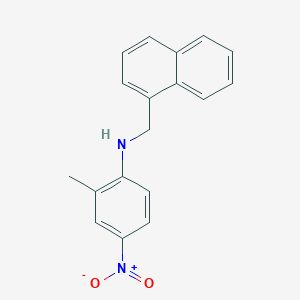![molecular formula C22H21NOS2 B4944092 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide, also known as MPTA, is a chemical compound that belongs to the class of thioacetamide derivatives. It is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of protein tyrosine phosphatases.
作用机制
The mechanism of action of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide involves the covalent modification of the active site of PTPs. 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide contains a thioacetamide group that reacts with the active site cysteine residue of PTPs, forming a covalent bond and irreversibly inhibiting the enzyme. This results in the accumulation of phosphorylated proteins, which can lead to downstream effects on cell signaling pathways.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide has been shown to have several biochemical and physiological effects. Inhibition of PTPs by 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide leads to the accumulation of phosphorylated proteins, which can affect various cellular processes. For example, 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting a potential role in the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide is its ability to selectively inhibit PTPs. This allows researchers to study the specific role of these enzymes in disease without affecting other cellular processes. However, one limitation of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide is its irreversible inhibition of PTPs. This can make it difficult to study the effects of transient inhibition of these enzymes. Additionally, the covalent modification of PTPs by 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide can lead to off-target effects and potential toxicity.
未来方向
There are several future directions for the use of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide in scientific research. One area of interest is the development of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide analogs with improved selectivity and potency for specific PTPs. Another area of interest is the use of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the role of PTPs in various diseases, including cancer and autoimmune disorders, is still not fully understood, and further research using 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide could provide valuable insights into these processes.
合成方法
The synthesis of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide involves a multi-step process that starts with the reaction of 4-methylthiophenol with 4-bromoacetophenone to form 2-(4-methylphenylthio)acetophenone. This intermediate is then reacted with 4-mercaptobenzyl chloride to form 2-[(4-methylphenyl)thio]-N-(4-mercaptobenzyl)acetamide. The final step involves the reaction of this intermediate with phenylmagnesium bromide to form 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide.
科学研究应用
2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide has been widely used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in cell signaling pathways and are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTPs has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide has been shown to inhibit the activity of several PTPs, including SHP-1, SHP-2, and PTP1B. This makes it a valuable tool for studying the role of PTPs in disease and for developing new therapies that target these enzymes.
属性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[4-(phenylsulfanylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS2/c1-17-7-13-21(14-8-17)26-16-22(24)23-19-11-9-18(10-12-19)15-25-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUHUMFISTVXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfanyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)

![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)

![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)

![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)

![2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4944084.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)


